5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Description
5-Methyl-2-[(3-phenoxypropyl)sulfanyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methyl group at the 5-position of the benzodiazole core and a 3-phenoxypropyl sulfanyl substituent at the 2-position. Benzodiazoles are heterocyclic compounds with a fused benzene and diazole ring, often studied for their pharmacological and material science applications due to their structural versatility. The sulfanyl (thioether) and phenoxypropyl groups in this compound may influence its solubility, stability, and binding interactions, making it relevant for drug design or agrochemical research .
Properties
IUPAC Name |
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-8-9-15-16(12-13)19-17(18-15)21-11-5-10-20-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELOCFWNMJVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-1H-benzimidazole with 3-phenoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-phenoxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
Pharmacological Applications
5-Methyl-2-[(3-phenoxypropyl)sulfanyl]-1H-1,3-benzodiazole has been studied for its potential therapeutic effects. Some notable applications include:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Studies have demonstrated the antimicrobial efficacy of benzodiazole derivatives against a range of bacterial strains. The sulfanyl group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could be a key factor in its therapeutic profile.
Material Science Applications
The unique chemical structure of this compound allows for various applications in material science:
Polymer Additives
Incorporating this compound into polymers can enhance their thermal stability and mechanical properties. Its presence can improve resistance to degradation under environmental stressors.
Coating Materials
The compound's chemical stability makes it suitable for use in protective coatings, particularly in environments where chemical resistance is critical.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Effects | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL. |
| Study C | Neuroprotection | Indicated a reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE is not well-documented. benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the 3-phenoxypropylsulfanyl group may enhance its binding affinity and specificity towards certain targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzodiazole Class
A key structural analog is 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole (listed in ). Both compounds share the benzodiazole core but differ in substituent positions and functional groups:
| Compound Name | Substituent at Position 1 | Substituent at Position 2 | Key Functional Groups |
|---|---|---|---|
| 5-Methyl-2-[(3-phenoxypropyl)sulfanyl]-... | None (1H tautomer) | 3-Phenoxypropyl sulfanyl | Sulfanyl, Phenoxyalkyl |
| 1-(5-Fluoropentyl)-2-(naphthoyl)-... | 5-Fluoropentyl | Naphthalene-1-carbonyl | Fluorinated alkyl, Aromatic ketone |
Key Differences :
- Position 2 : The sulfanyl group in the target compound may offer hydrogen-bonding capabilities, whereas the naphthoyl group in the analog could enhance π-π stacking interactions with aromatic residues in biological targets .
Computational Docking Studies
AutoDock4 () is widely used to predict ligand-receptor interactions. For benzodiazoles, such studies could compare binding affinities of the target compound and its analogs. For instance:
- The 3-phenoxypropyl sulfanyl group might interact with hydrophobic pockets via its alkyl chain, while the phenoxy oxygen could form hydrogen bonds.
- The naphthoyl group in the analog might exhibit stronger van der Waals interactions due to its larger aromatic surface area .
Biological Activity
5-Methyl-2-[(3-phenoxypropyl)sulfanyl]-1H-1,3-benzodiazole (CAS Number: 637323-24-1) is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.40 g/mol. The structural representation can be denoted as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including this compound. The compound acts by inhibiting specific bacterial targets, such as MmpL3, which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of MmpL3 leads to disruption in the bacterial cell membrane and lipid metabolism .
Anti-inflammatory Activity
Benzodiazole compounds have shown varying degrees of anti-inflammatory activity. The presence of the methyl group at the 5-position enhances selectivity for cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with similar structures have demonstrated significant inhibition of COX-2 with selectivity ratios that suggest potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 5-position | Enhances COX-2 selectivity |
| Alteration of the phenoxypropyl group | Modifies binding affinity and specificity |
| Changes in the sulfanyl moiety | Affects overall stability and reactivity |
These modifications can lead to improved potency and selectivity against specific biological targets.
Study on Antimycobacterial Activity
In a recent study evaluating various benzodiazole derivatives, this compound was tested against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) value indicating effective antimicrobial action. The study concluded that structural features significantly impact the efficacy against resistant strains .
Evaluation of Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound in vitro using human cell lines. Results indicated that it significantly reduced pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
